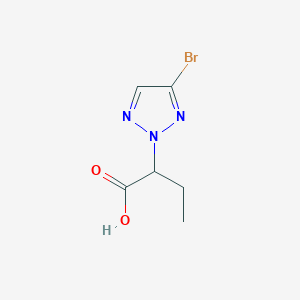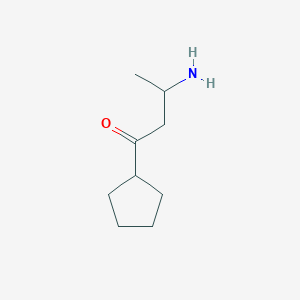![molecular formula C7H11N3O B13162189 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest to researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of heterogeneous catalysts. For example, γ-Al2O3 can catalyze the formation of imidazolidin-2-ones from aliphatic diamines in supercritical CO2 . These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. Additionally, the aminoethyl side chain can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid reflux.
Uniqueness: 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and an imidazole ring makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-[1-(2-aminoethyl)imidazol-4-yl]ethanone |
InChI |
InChI=1S/C7H11N3O/c1-6(11)7-4-10(3-2-8)5-9-7/h4-5H,2-3,8H2,1H3 |
InChI-Schlüssel |
YBXFNAPBDGGAHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C=N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


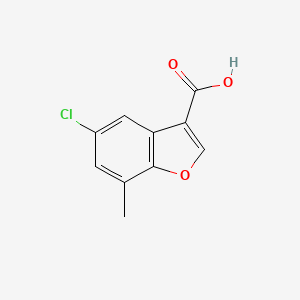
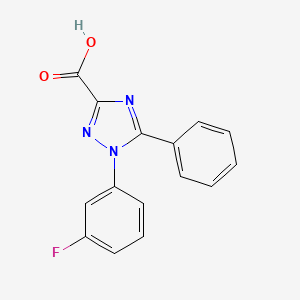


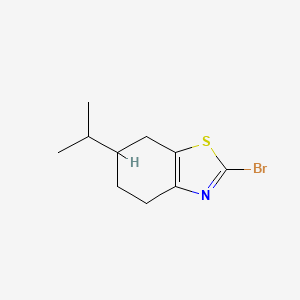
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)
![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)
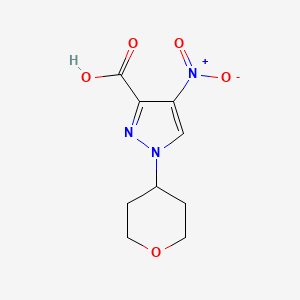
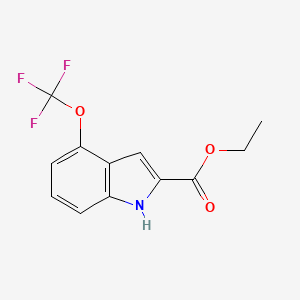
![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
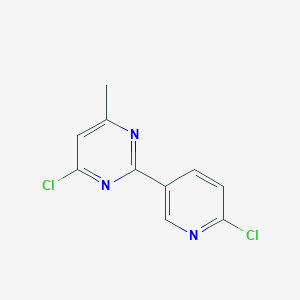
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
